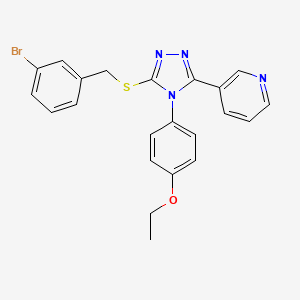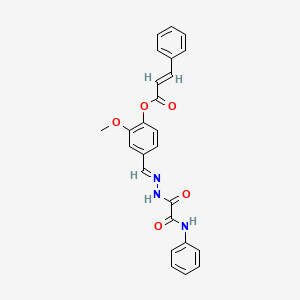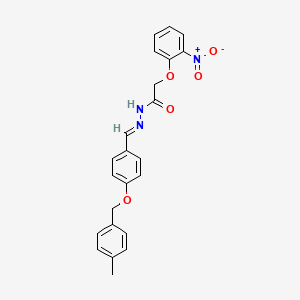![molecular formula C20H17N3O2S B12020260 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371138-04-4](/img/structure/B12020260.png)
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly process . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems could further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazoloquinazolines: These compounds also have a thiazole ring and are known for their antifungal and antioxidant properties.
Uniqueness
5-Benzylidene-2-(4-isopropoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the benzylidene and isopropoxyphenyl groups enhances its interaction with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
371138-04-4 |
|---|---|
Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O2S/c1-13(2)25-16-10-8-15(9-11-16)18-21-20-23(22-18)19(24)17(26-20)12-14-6-4-3-5-7-14/h3-13H,1-2H3/b17-12+ |
InChI Key |
GFJGGPIILOFWGV-SFQUDFHCSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12020188.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12020196.png)
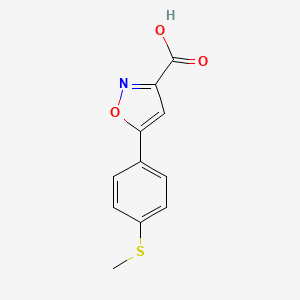
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12020210.png)
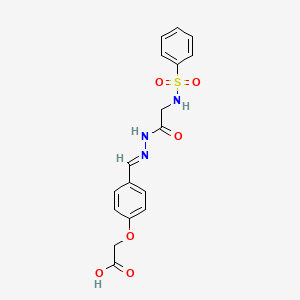
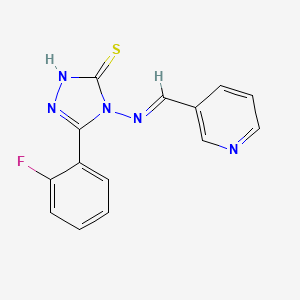

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020240.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020252.png)
![4-((E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B12020263.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12020270.png)
